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molecular formula C7H13ClO2 B1582854 2-(2-Chloroethoxy)tetrahydro-2H-pyran CAS No. 5631-96-9

2-(2-Chloroethoxy)tetrahydro-2H-pyran

Cat. No. B1582854
M. Wt: 164.63 g/mol
InChI Key: ZVVQFPGYDBUGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943184B2

Procedure details

A mixture of 1.52 mol of 2-(2-chloroethoxy)-tetrahydro-2H-pyran, 93 g of sodium hydroxide reduced to a powder and 25 g of tetrabutylammonium monosulphate is stirred for 1 hour and then distilled at 50° C. and 20 torr. The distillate is then dried over sodium sulphate, allowing the expected product to be isolated.
Quantity
1.52 mol
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Name
tetrabutylammonium monosulphate
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][O:6]1.[OH-].[Na+].S([O-])([O-])(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>>[CH:3]([O:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][O:6]1)=[CH2:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.52 mol
Type
reactant
Smiles
ClCCOC1OCCCC1
Name
Quantity
93 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
tetrabutylammonium monosulphate
Quantity
25 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled at 50° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The distillate is then dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=C)OC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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